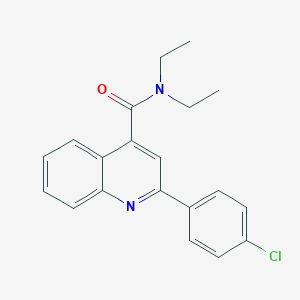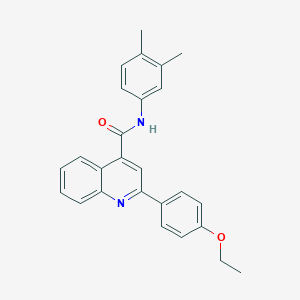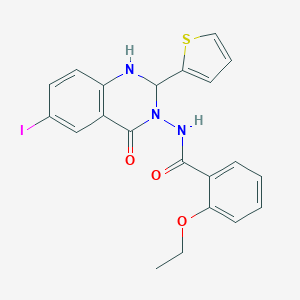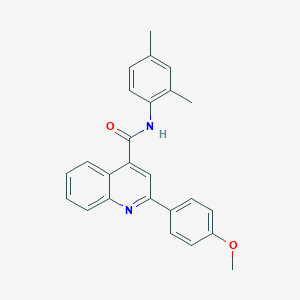![molecular formula C15H19NO5S B331054 4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B331054.png)
4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a benzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the ring structure.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification reactions, typically using methanol and a suitable acid catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the benzothiophene core.
Formation of the Oxopentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-{[3-(Methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
- 5-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, 4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID stands out due to its specific structural features, such as the tetrahydrobenzothiophene core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H19NO5S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
5-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-21-15(20)13-9-5-2-3-6-10(9)22-14(13)16-11(17)7-4-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
CARAIMIKPLYJPH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC(=O)O |
规范 SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B330971.png)
![2,5-dichloro-N-[3-({[(2,5-dichlorophenyl)sulfonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzenesulfonamide](/img/structure/B330974.png)
![6-[2-(Benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330975.png)
![N-(4-iodophenyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B330976.png)
![N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330977.png)
![methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330979.png)
![N-(2-[2-(allyloxy)-5-bromophenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-ethoxybenzamide](/img/structure/B330983.png)

![6-Tert-pentyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330987.png)
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B330988.png)



![7-[Mesityl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B330995.png)
